molecular formula C17H14ClNO2 B2573103 N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 887346-35-2

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2573103
CAS No.: 887346-35-2
M. Wt: 299.75
InChI Key: WNFQCTBADYUOCE-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use. N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the class of chromene carboxamides. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to privileged heterocyclic cores found in bioactive compounds . The chromene (benzopyran) structure is a common pharmacophore in various natural products and is known for its wide range of pharmacological applications . Chromene-3-carboxamide derivatives are actively investigated for their potential in multiple therapeutic areas. Recent scientific literature highlights that this chemotype shows promise in the development of radioprotective agents . Related N-phenyl-2H-chromene-3-carboxamides have demonstrated efficacy in protecting against radiation-induced damage in vivo, promoting the recovery of hematopoietic cells and mitigating apoptosis through modulation of p53 and Bcl-2 pathways . Furthermore, chromene derivatives are extensively studied for their anticancer properties, with mechanisms of action that may include tubulin depolymerization and induction of apoptosis in various cancer cell lines . Additional research avenues for chromene-based molecules include activity as antidiabetic agents through inhibition of α-amylase and α-glucosidase enzymes, as well as potential applications in central nervous system (CNS) disorders . The incorporation of the 5-chloro-2-methylphenyl group in the carboxamide moiety is a strategic modification aimed at enhancing biological activity and selectivity by influencing the molecule's electronic properties and binding interactions with target proteins. This product is offered as a high-purity chemical building block for use in hit-to-lead optimization campaigns, biological screening, and structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore new chemical space in drug discovery, particularly in oncology, radioprotection, and metabolic disease research.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-11-6-7-14(18)9-15(11)19-17(20)13-8-12-4-2-3-5-16(12)21-10-13/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFQCTBADYUOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final compound is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its chromene structure allows for derivatization, enabling the creation of various derivatives with potentially enhanced properties.

2. Biology

  • Biological Activity Studies : Research indicates that N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide exhibits antimicrobial and anticancer properties. It is being studied for its interactions with biological targets, including enzymes and receptors.

3. Medicine

  • Therapeutic Potential : The compound is under investigation for its potential therapeutic effects against various diseases. Its ability to induce apoptosis in cancer cells and inhibit microbial growth suggests its utility in developing new treatments.

4. Industry

  • Material Development : this compound is explored for applications in creating advanced materials and chemical processes, leveraging its unique chemical properties.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

In cancer research, the compound has demonstrated the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer).

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of both the chloro group and the carboxamide moiety contributes significantly to its efficacy.

CompoundNotable FeaturesBiological Activity
N-(5-chloro-2-methylphenyl)-8-hydroxy-2H-chromene-3-carboxamideHydroxy instead of methoxyReduced activity
This compoundLacks methoxy groupSignificantly lower reactivity

Antimicrobial Efficacy Study

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives similar to this compound exhibited lower MIC values than standard antibiotics, indicating potential use as alternative therapies for resistant bacterial strains.

Cancer Cell Line Testing

Research conducted at a prominent cancer research institute showed that this compound effectively induced apoptosis in MCF-7 cells through caspase activation pathways, suggesting its mechanism may involve programmed cell death.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-Carboxamide Derivatives

Chromene-carboxamide derivatives are widely studied for their biological activities, including enzyme inhibition and neuroprotective effects. Key comparisons include:

Compound Name Substituents/Modifications Key Data Reference
N-(5-Chloro-2-methylphenyl)-2H-chromene-3-carboxamide 5-chloro-2-methylphenyl group on chromene-3-carboxamide Molecular formula: C₁₈H₁₄ClNO₂; ChemSpider ID: 32786321
6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide Quinolin-6-yl group instead of aryl substituent Exhibits acetylcholinesterase (AChE) inhibition; Crystal structure resolved (CCDC 1491340)
2-Oxo-7-((4-boronic ester)benzyloxy)-N-morpholinoethyl chromene-3-carboxamide Boronic ester and morpholinoethyl groups 28% yield; synthesized for peroxynitrite sensing applications
2-Oxo-6-(trifluoromethoxy)-N-heptyl chromene-3-carboxamide (9d) Trifluoromethoxy and heptyl-methanoacridinyl groups 33% yield; tested as AChE inhibitor (IC₅₀ = 0.8 µM)

Key Observations :

  • Substituents like trifluoromethoxy (in 9d ) or boronic esters (in ) introduce distinct electronic effects, altering reactivity and target selectivity.
Substituted Phenyl Acetamide Derivatives

Compounds with similar arylacetamide backbones but divergent heterocyclic systems:

Compound Name Core Structure Bioactivity/Properties Reference
N-(5-Chloro-2-methylphenyl)-2-{[oxadiazolyl]sulfanyl}acetamide (8t) Oxadiazole-sulfanyl linker LOX inhibition (IC₅₀ = 12.3 µM); BChE inhibition (IC₅₀ = 8.4 µM)
2-((5-Chloro-2-methylphenyl)amino)-nicotinamide (45) Nicotinamide core with dichlorobenzyl group HIV-1 RT inhibition (EC₅₀ = 0.02 µM); 65% yield
(E)-N-(5-Chloro-2-methylphenyl)acrylamide (D13) Acrylamide backbone with tetrahydrodioxocin 31% yield; structural analog with potential anti-inflammatory activity

Key Observations :

  • The oxadiazole-sulfanyl linker in 8t enhances interactions with enzymes like LOX and BChE, whereas the nicotinamide core in 45 targets viral enzymes .
  • The target chromene-carboxamide lacks the sulfanyl or amino linkers seen in these analogs, which may reduce off-target effects.
Amides with Heterocyclic Moieties

Comparison with amides containing non-chromene heterocycles:

Compound Name Heterocycle Key Data Reference
N-(2-Morpholinoethyl)-chromene-carboxamide Morpholinoethyl group Optimized for solubility; used in fluorescence-based assays
N-(Quinolin-6-yl)-chromene-carboxamide Quinoline substituent Dual activity: β-secretase and AChE inhibition
5-Chloro-N-{thiazolidin-3-yl}-indole-carboxamide Indole-thiazolidinone hybrid Structural focus on indole core; no bioactivity data provided

Key Observations :

  • The morpholinoethyl group in improves aqueous solubility, a property that may be less pronounced in the target compound due to its hydrophobic chloro-methylphenyl group.
  • Quinoline and indole hybrids demonstrate the versatility of carboxamide linkers in targeting diverse enzymes .

Biological Activity

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a chromene core, which is a versatile structural motif in many biologically active molecules. The synthesis typically involves the formation of an amide bond between 5-chloro-2-methylphenylamine and a suitable carboxylic acid derivative, often utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) .

Biological Activity Overview

This compound has been studied for various biological activities, notably:

  • Antimicrobial Activity : Research indicates that compounds with a chromene scaffold exhibit significant antimicrobial properties. The structure allows interaction with microbial enzymes or cellular components, leading to inhibition of growth .
  • Anticancer Properties : Chromene derivatives have shown promise in anticancer research, demonstrating the ability to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell growth and survival .
  • Antidiabetic Effects : Some studies suggest that derivatives of this compound may inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby aiding in blood sugar regulation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and others relevant to glucose metabolism .
  • Cell Signaling Modulation : It can influence various signaling pathways that control cell proliferation and apoptosis, potentially leading to reduced tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against pathogens
AnticancerInduction of apoptosis in cancer cells
AntidiabeticInhibition of α-glucosidase

Case Study: Anticancer Activity

In a study focusing on the anticancer potential of chromene derivatives, it was found that this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism involved the activation of apoptotic pathways leading to cell death, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous chromene-carboxamide derivatives are synthesized by reacting carboxylic acid derivatives (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid) with halogenated aromatic amines in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Purification typically involves flash column chromatography and recrystallization from acetone . Optimization may include adjusting stoichiometry, temperature (60–80°C), and reaction time (12–24 hours).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify aromatic proton environments and carboxamide carbonyl signals (e.g., ~165–170 ppm).
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹).
  • Mass spectrometry (EI-MS or HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodology : Screen for enzyme inhibition using:

  • Lipoxygenase (LOX) assays : Measure absorbance at 234 nm to quantify arachidonic acid oxidation inhibition.
  • α-Glucosidase inhibition : Monitor p-nitrophenol release at 405 nm.
  • Butyrylcholinesterase (BChE) activity : Use Ellman’s reagent to track thiocholine production at 412 nm. IC₅₀ values can indicate potency .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate non-covalent interactions in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) determines bond lengths/angles and packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π–π stacking) via normalized contact distances (dnorm) and fingerprint plots. For example, similar chromene-carboxamides exhibit C–H···O and N–H···O interactions critical for stability .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values for enzyme inhibition)?

  • Methodology :

  • Replicate assays under standardized conditions (pH, temperature, substrate concentration).
  • Validate purity : Use HPLC or TLC to rule out impurities affecting results.
  • Explore structural analogs : Compare activity trends to identify substituent effects (e.g., chloro vs. methoxy groups) .

Q. What computational strategies can predict structure-activity relationships (SAR) for chromene-carboxamide derivatives?

  • Methodology :

  • Molecular docking (AutoDock, Glide) : Simulate ligand-enzyme binding poses (e.g., with LOX or BChE active sites).
  • QSAR modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate with bioactivity .

Q. What mechanistic studies can clarify the compound’s mode of enzyme inhibition (competitive vs. non-competitive)?

  • Methodology :

  • Kinetic assays : Vary substrate concentration and analyze Lineweaver-Burk plots.
  • Fluorescence quenching : Monitor tryptophan residues in enzymes to assess binding-induced conformational changes .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C).
  • Monitor degradation : Use LC-MS to identify breakdown products (e.g., hydrolyzed carboxamide) .

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